molecular formula C12H12N4O B13539990 2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine

2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B13539990
M. Wt: 228.25 g/mol
InChI Key: ZSTWHYCSACOSMD-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that combines the structural features of furan, imidazole, and pyridine. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted imidazole or furan derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Furan-2-yl)ethyl]-imidazole: Similar structure but lacks the pyridine ring.

    3h-imidazo[4,5-b]pyridine: Similar structure but lacks the furan ring.

    2-(Furan-2-yl)ethylamine: Similar structure but lacks the imidazole and pyridine rings.

Uniqueness

2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine is unique due to its combination of furan, imidazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities .

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

2-[2-(furan-2-yl)ethyl]-1H-imidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C12H12N4O/c13-10-5-4-9-12(15-10)16-11(14-9)6-3-8-2-1-7-17-8/h1-2,4-5,7H,3,6H2,(H3,13,14,15,16)

InChI Key

ZSTWHYCSACOSMD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCC2=NC3=C(N2)C=CC(=N3)N

Origin of Product

United States

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